

1H-Benzo[d]imidazole-5,6-diamine dihydrochloride CAS number and structure

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Compound of Interest

Compound Name: *1H-Benzo[d]imidazole-5,6-diamine dihydrochloride*

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A Technical Guide to 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1H-Benzo[d]imidazole-5,6-diamine dihydrochloride**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities.^{[1][2][3]} This guide details the compound's chemical identity, physicochemical properties, a representative synthesis protocol, and its potential applications, with a focus on its role in anticancer research.

Compound Identification and Structure

1H-Benzo[d]imidazole-5,6-diamine dihydrochloride is a salt form of the 5,6-diaminobenzimidazole core. The dihydrochloride salt enhances the compound's solubility in aqueous media, a crucial property for biological assays and formulation studies.

Chemical Structure:

- Core Scaffold: Benzimidazole, a bicyclic aromatic heterocycle.
- Key Substituents: Two amine (-NH₂) groups at the 5 and 6 positions of the benzene ring.

- Salt Form: Dihydrochloride (2HCl), indicating that the two basic amine groups are protonated.

The structural representation is as follows: A fused ring system of benzene and imidazole, with amino groups attached to carbons 5 and 6 of the benzene ring. Two chloride ions are associated with the protonated amine and imidazole nitrogens.

Physicochemical and Quantitative Data

The key properties of **1H-Benzo[d]imidazole-5,6-diamine dihydrochloride** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	90000-54-7	[4]
Molecular Formula	C ₇ H ₁₀ Cl ₂ N ₄	[4]
Molecular Weight	221.09 g/mol	[4]
Synonyms	1H-Benzimidazole-5,6-diamine dihydrochloride, 5,6-Diaminobenzimidazole dihydrochloride	[4]
PubChem CID	53446113	[4]
MDL Number	MFCD12024649	[4]

Synthesis and Experimental Protocols

The synthesis of 1H-Benzo[d]imidazole-5,6-diamine typically involves a multi-step process starting from a substituted benzene derivative. The following is a representative experimental protocol adapted from general methods for synthesizing substituted benzimidazole diamines.[5]
[6]

Objective: To synthesize 1H-Benzo[d]imidazole-5,6-diamine from a suitable precursor. A common strategy involves the reduction of a dinitro-substituted benzimidazole.

Materials and Reagents:

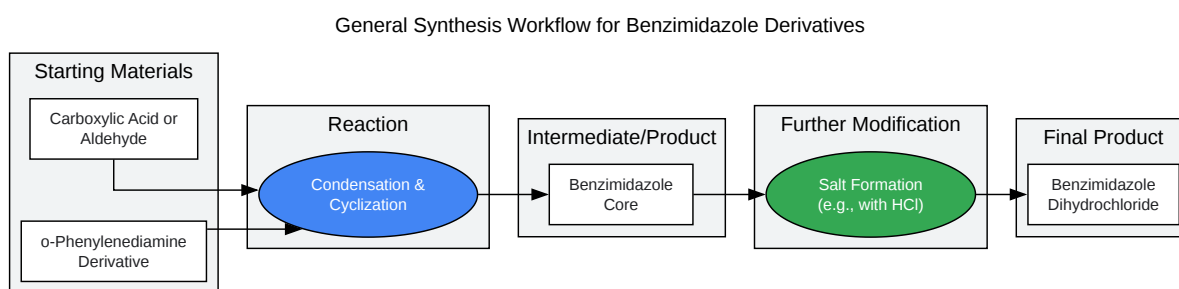
- 5,6-Dinitro-1H-benzo[d]imidazole
- Catalyst (e.g., 10% Palladium on Carbon, Pd/C)
- Reducing agent (e.g., Hydrogen gas or Hydrazine hydrate)
- Solvent (e.g., Ethanol, Methanol)
- Hydrochloric Acid (HCl)

Experimental Procedure:

- Reduction of the Dinitro Precursor:
 - In a round-bottom flask, suspend 5,6-dinitro-1H-benzo[d]imidazole in ethanol.
 - Add a catalytic amount of 10% Pd/C to the suspension.
 - Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Alternatively, hydrazine hydrate can be used as a reducing agent in the presence of the catalyst, with the reaction mixture typically heated to reflux.
- Isolation of the Free Base:
 - Upon completion of the reduction, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
 - Wash the celite pad with additional ethanol.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1H-Benzo[d]imidazole-5,6-diamine as a solid.

- Formation of the Dihydrochloride Salt:
 - Dissolve the crude diamine product in a minimal amount of methanol or ethanol.
 - Pass dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol).^[6]
 - A precipitate of **1H-Benzo[d]imidazole-5,6-diamine dihydrochloride** will form.
 - Collect the solid product by vacuum filtration.
 - Wash the product with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid.
 - Dry the final product under vacuum.
- Characterization:
 - The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram illustrates the general workflow for the synthesis of benzimidazole derivatives.



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Caption: General workflow for synthesizing benzimidazole dihydrochloride salts.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.^{[3][7]} These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[2][7]} 1H-Benzo[d]imidazole-5,6-diamine, as a key intermediate, serves as a building block for more complex molecules with enhanced therapeutic potential.

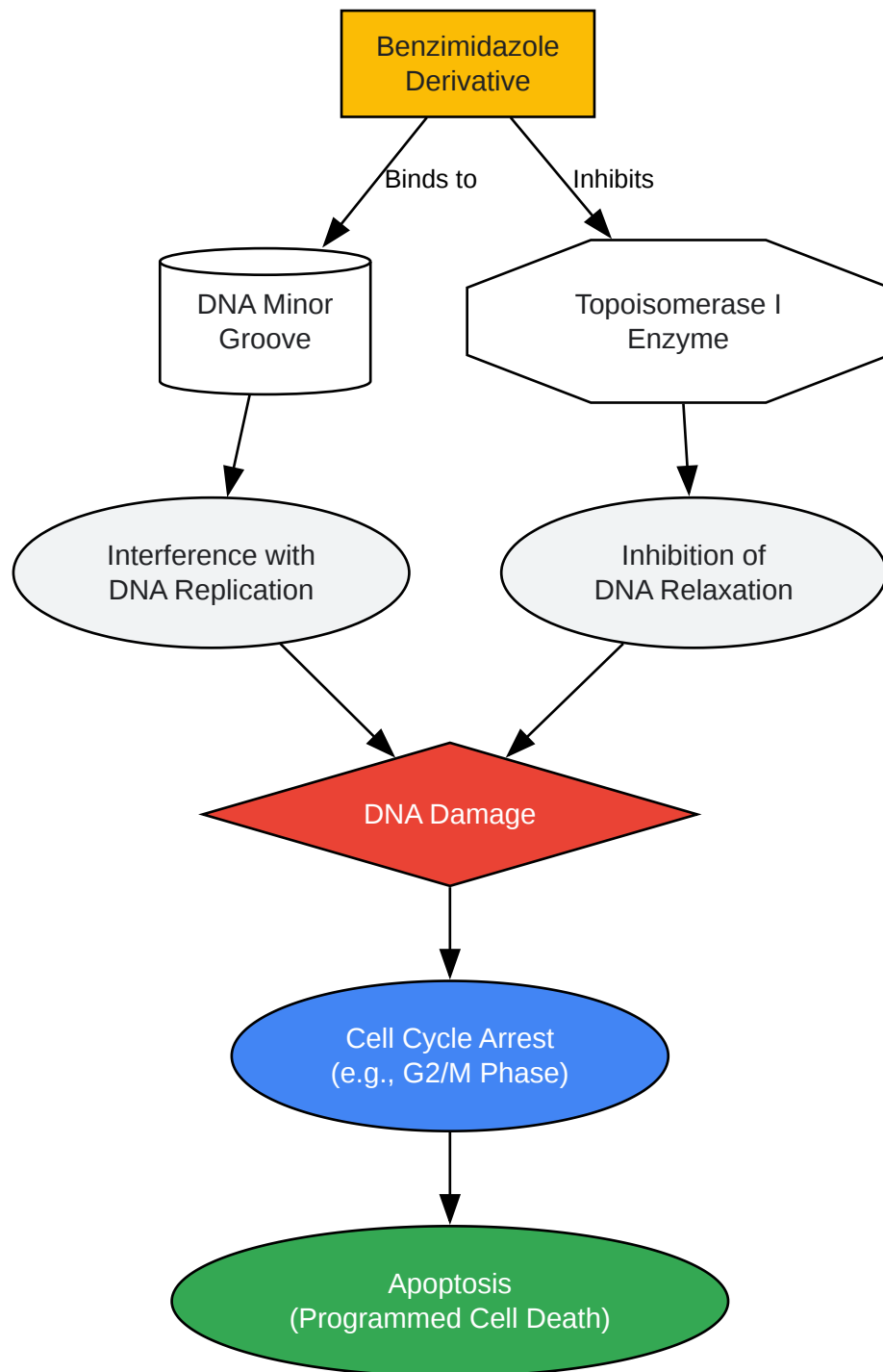
Anticancer Research:

A significant area of application for benzimidazole derivatives is in oncology.^[2] Certain derivatives function as:

- **DNA Minor Groove Binders:** These compounds can selectively bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.^[6]
- **Topoisomerase Inhibitors:** Human topoisomerase I is a crucial enzyme for relaxing DNA supercoils during replication. Some benzimidazole-based molecules can inhibit this enzyme, leading to DNA damage and cell death, making them potential anticancer agents.^{[5][6]}
- **Kinase Inhibitors:** Many benzimidazoles are designed to inhibit specific protein kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote tumor growth and proliferation.^[7]

The diagram below illustrates a simplified signaling pathway showing the potential mechanism of action for a benzimidazole-based anticancer agent.

Potential Anticancer Mechanism of Benzimidazole Derivatives

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Caption: Simplified pathway of benzimidazole derivatives as anticancer agents.

Conclusion

1H-Benzo[d]imidazole-5,6-diamine dihydrochloride is a valuable chemical entity for researchers in drug discovery and development. Its benzimidazole core provides a versatile scaffold for the synthesis of novel compounds with significant therapeutic potential, particularly in the realm of oncology. The information and protocols provided in this guide serve as a foundational resource for professionals working with this and related compounds.

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